2,4,6-Octatrienal
Overview
Description
Synthesis Analysis
A novel method for synthesizing a key intermediate closely related to 2,4,6-Octatrienal, 2,7-dimethyl-2,4,6-octatriene 1,8-dial, involves using 1,4-dichloro-2-butene as the starting material. This process highlights high reaction selectivity, minimal by-product formation, and ease of control, showcasing advancements in the synthesis of complex organic compounds (Wen & Bio, 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,4,6-Octatrienal has been extensively studied, with research focusing on the vibrational analysis of its derivatives. Studies have attempted assignments between 3100 and 50 cm−1, discussing the spectroscopic effects of the aldehydic group presence, chain length enlargement, and methyl substitution (Aly et al., 1985).
Chemical Reactions and Properties
2,4,6-Octatrienal and its derivatives participate in various chemical reactions, with a focus on cycloadditions and photoisomerizations. For example, cycloaddition of tetracyanoethylene to derivatives of 2,4,6-Octatrienal shows unique isotope effects, indicating concerted mechanisms in some pathways (Vassilikogiannakis & Orgfanopoulos, 1998).
Scientific Research Applications
Chemical Reactions and Properties : Kloosterziel and Drunen (2010) studied the reaction between trans,trans,trans-2,4,6-octatriene and potassium amide, leading to the formation of certain anions, which have potential applications in organic synthesis (Kloosterziel & Drunen, 2010). Additionally, Prasad et al. (1988) conducted EPR studies to understand the formation of monomeric and dimeric radical cations of 2,4,6-octatriene in X-ray irradiated solutions (Prasad et al., 1988).
Food Industry Applications : Zilkowski, Bartelt, and Vermillion (2008) demonstrated that an analytical approach used to identify 2,4,6-nonatrienals can be applied in the food industry, where these compounds are important as aroma compounds (Zilkowski, Bartelt, & Vermillion, 2008).
Spectroscopic Analysis : Research by Chattopadhyay et al. (2017) focused on the photo-isomerization of 2,4,6-octatriene and its UV–visible spectrum, which is crucial for understanding the molecular behavior under light exposure (Chattopadhyay et al., 2017).
Synthetic Applications : Studies have shown methods for synthesizing various derivatives and compounds from 2,4,6-octatriene. For example, a novel synthesis method for carotenoids key intermediate 2,7-dimethyl-2,4,6-octatriene 1,8-dial offers high reaction selectivity and simplicity (Wen & Bio, 2011).
Catalysis and Polymerization : Priola et al. (1981) reported the copolymerization of isobutene with 2,4,6-octatriene, yielding soluble copolymers with potential industrial applications (Priola, Corno, Bruzzone, & Cesca, 1981). Dullius et al. (1998) demonstrated the catalytic hydrodimerization of 1,3-butadiene by palladium compounds dissolved in ionic liquids, yielding products including 1,3,6-octatriene (Dullius et al., 1998).
Safety And Hazards
properties
IUPAC Name |
(2E,4E,6E)-octa-2,4,6-trienal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h2-8H,1H3/b3-2+,5-4+,7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZGMJKUENNLQL-ICDJNDDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031032 | |
Record name | 2,4,6-Octatrienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Octatrienal | |
CAS RN |
17609-31-3 | |
Record name | 2,4,6-Octatrienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.